

Technical Guide: α -Casein (90-95) Pharmacodynamics & Biological Activity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *alpha-Casein (90-95)*

Cat. No.: *B12060084*

[Get Quote](#)

Peptide Sequence: Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) Parent Protein: Bovine α 1-Casein
Classification: Exorphin (Opioid Peptide), Bioactive Milk Peptide

Executive Summary

α -Casein (90-95) is a bioactive hexapeptide released during the enzymatic digestion of bovine α 1-casein. Functionally classified as an exorphin, it exhibits opioid-like activity by interacting with opioid receptors (ORs). Unlike endogenous enkephalins, this peptide demonstrates a unique dual-mechanism profile: it functions as a partial agonist at opioid receptors to modulate nociception and cell proliferation, while simultaneously exerting immunomodulatory effects on mast cells via a receptor-independent, membrane-assisted activation of Gi-proteins.

This guide analyzes the peptide's three primary biological outputs: opioid receptor modulation, antiproliferative activity in prostate cancer, and mast cell degranulation regulation.

Molecular Profile & Physicochemical Properties[1] [2]

Understanding the structural constraints is vital for experimental design. The N-terminal Arginine (Arg) and C-terminal Leucine (Leu) flank a hydrophobic core, dictating its solubility and receptor affinity.

Property	Specification	Experimental Implication
Sequence	Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)	Substrate for chymotrypsin; resistant to trypsin.
Molecular Weight	783.9 Da	Permeable to some cellular membranes; poor BBB crossing without modification.
Isoelectric Point (pI)	~9.6 (Theoretical)	Positively charged at physiological pH; binds negatively charged membranes.
Solubility	Water soluble; enhanced by TFA	Reconstitute in sterile distilled water; store aliquots at -20°C.
Receptor Affinity	- and -Opioid Receptors	Displaces bound enkephalins; IC50 in M range.

Mechanisms of Action[3][4]

Opioid Receptor Agonism (The "Exorphin" Pathway)

α -Casein (90-95) acts as a partial agonist.[1][2] Upon binding to the

-opioid receptor (MOR) or

-opioid receptor (DOR), it triggers a conformational change in the G-protein coupled receptor (GPCR).

- Causality: The N-terminal Tyrosine (residue 91 in parent, 2 in fragment) is critical. However, the presence of N-terminal Arginine (90) distinguishes its binding kinetics from pure Tyr-X-X-Phe opioid motifs, often altering potency compared to the 90-96 fragment.

- Downstream Effect: Dissociation of subunits inhibits adenylyl cyclase, reducing cAMP levels and modulating ion channels (opening channels, closing channels), leading to hyperpolarization.

Antiproliferative Activity (Prostate Cancer)

In prostate cancer cell lines (LNCaP, PC3, DU145), α -Casein (90-95) inhibits cell growth.[1][2]

- Mechanism: The peptide binds to opioid receptors expressed on the cancer cell surface. This binding interferes with autocrine/paracrine growth signaling loops.
- Data: IC50 values reported are remarkably potent: 0.94 nM (LNCaP), 6.92 nM (PC3), and 137 nM (DU145).[1][2]

Mast Cell Immunomodulation (The "Membrane-Assisted" Pathway)

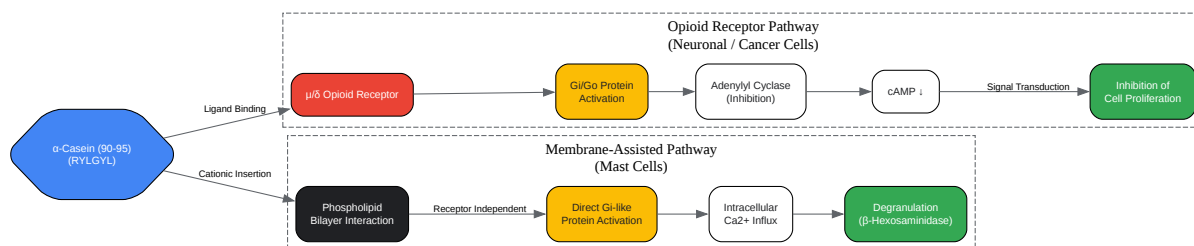
Uniquely, this peptide can activate mast cells to secrete

-hexosaminidase.

- Mechanism: Evidence suggests a receptor-independent pathway.[1][2] The cationic peptide interacts directly with the phospholipid bilayer, facilitating the direct activation of Gi-like proteins on the intracellular face of the membrane, triggering calcium influx and degranulation.

Visualization: Signaling Pathways

The following diagram illustrates the dual-pathway mechanism: the classical GPCR opioid pathway and the direct membrane-assisted mast cell activation.



[Click to download full resolution via product page](#)

Figure 1: Dual signaling mechanism showing GPCR-mediated antiproliferation and membrane-assisted mast cell activation.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating controls.

Protocol A: Opioid Radioligand Binding Assay

Objective: Determine the affinity (

) of α -Casein (90-95) for opioid receptors.

- Membrane Preparation:
 - Homogenize rat brain tissue (minus cerebellum) in 50 mM Tris-HCl (pH 7.4).
 - Centrifuge at 40,000 for 20 min. Resuspend pellet.

- Validation Step: Protein concentration must be normalized to 1 mg/mL using a BCA assay.
- Incubation:
 - Prepare tubes containing:
 - 200

L Membrane suspension.
 - 50

L Radiolabeled ligand (e.g.,

-DAMGO for

,

-DPDPE for

).
 - 50

L α -Casein (90-95) (Concentration range:

to

M).
 - Non-Specific Binding Control: Include tubes with 10

M Naloxone (excess unlabeled antagonist).
- Filtration:
 - Incubate at 25°C for 60 min.
 - Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding of cationic peptides).

- Analysis:
 - Measure radioactivity via liquid scintillation counting.
 - Calculate IC50 and convert to IC_{50} using the Cheng-Prusoff equation.

Protocol B: Prostate Cancer Cell Proliferation Assay

Objective: Verify antiproliferative IC50 in LNCaP cells.

- Cell Culture:
 - Culture LNCaP cells in RPMI-1640 medium + 10% FBS.
 - Seed 5,000 cells/well in 96-well plates. Allow attachment for 24h.
- Peptide Treatment:
 - Starve cells in serum-free medium for 12h (synchronizes cell cycle).
 - Add α -Casein (90-95) dissolved in PBS.
 - Dose Range: 0.1 nM to 1 M.
 - Negative Control: Vehicle (PBS) only.
 - Positive Control: 1 M Morphine (opioid agonist reference).
- Measurement (MTT Assay):
 - Incubate for 4–6 days.
 - Add MTT reagent (0.5 mg/mL) for 4 hours.

- Solubilize formazan crystals in DMSO.
- Read Absorbance at 570 nm.
- Causality Check:
 - Pre-treat a subset of wells with Naloxone (1 M). If α -Casein (90-95) activity is opioid-mediated, Naloxone must reverse the antiproliferative effect.

References

- Loukas, S., et al. (1983).[3] "Opioid activities and structures of alpha-casein-derived exorphins." Biochemistry. [Link](#)
- Kampa, M., et al. (1997).[2] "Opioid alkaloids and casomorphin peptides decrease the proliferation of prostatic cancer cell lines (LNCaP, PC3 and DU145) through a partial interaction with opioid receptors." [1][2] European Journal of Pharmacology. [Link](#)
- MedChemExpress. " α -Casein (90-95) Product Information & Biological Activity." [Link](#)
- Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979).[4] "Opioid peptides derived from food proteins.[5] The exorphins." Journal of Biological Chemistry. [Link](#)
- Hata, T., et al. (1998). "Suppression of mast cell degranulation by alpha-casein derived peptides." Journal of Dairy Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

- [3. cpscscientific.com \[cpscscientific.com\]](https://www.cpscscientific.com)
- [4. Opioid activities and structures of alpha-casein-derived exorphins - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. Opioid Food Peptides | springerprofessional.de \[springerprofessional.de\]](https://www.springerprofessional.de)
- To cite this document: BenchChem. [Technical Guide: α -Casein (90-95) Pharmacodynamics & Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12060084/docs#technical-guide-casein-90-95-pharmacodynamics-biological-activity\]](https://www.benchchem.com/product/b12060084/docs#technical-guide-casein-90-95-pharmacodynamics-biological-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

